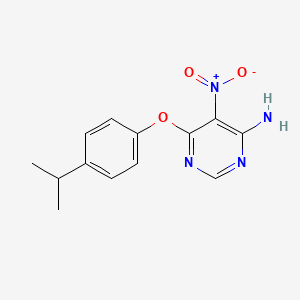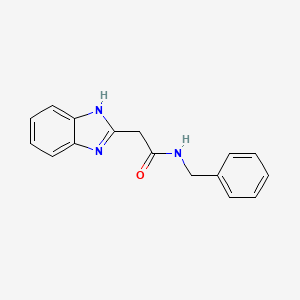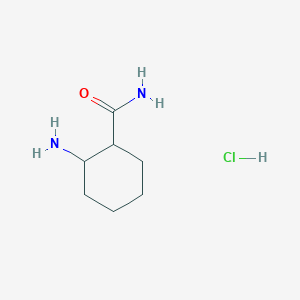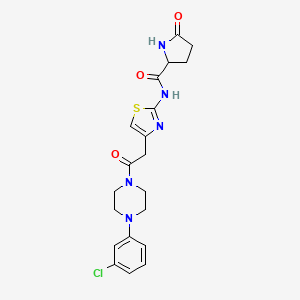![molecular formula C21H23N7O3 B2538441 4-(6-(1H-imidazol-1-yl)-2-méthylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pipérazine-1-carboxamide CAS No. 1170623-69-4](/img/structure/B2538441.png)
4-(6-(1H-imidazol-1-yl)-2-méthylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pipérazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their biological activities, which can provide insights into the potential characteristics and activities of the compound . For instance, paper discusses a new class of antiproliferative agents, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. Similarly, paper reports on the antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, and paper describes benzoylpiperidine-based inhibitors with plasma triglyceride-lowering effects in rats.
Synthesis Analysis
The synthesis of related compounds involves the optimization of terminal fragments to achieve potent biological activity, as seen in paper , where SAR-guided optimization led to a compound with significant antiproliferative potency. In paper , the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamides were based on a previously discovered structure, indicating a methodical approach to developing new compounds. The synthesis process often includes the exploration of different linkers and functional groups to enhance activity and selectivity.
Molecular Structure Analysis
The molecular structure of compounds plays a crucial role in their biological activity. For example, the oxadiazolyl group in the compounds discussed in paper is essential for their function as tubulin inhibitors. In paper , the presence of an electron-donating group on the benzene ring and a piperazinyl linker were found to be potent scaffolds for antimycobacterial activity. These findings suggest that the molecular structure of "4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide" would also be critical for its biological function.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions related to the compound , they do provide insights into the types of chemical modifications that can be made to similar compounds to enhance their biological activities. For instance, the modification of terminal fragments in paper and the exploration of different linkers in paper are examples of chemical reactions that can be used to optimize the properties of a compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and bioavailability, are important for its therapeutic potential. Paper mentions the optimization of benzoylpiperidine-based inhibitors that resulted in a compound with good oral bioavailability and plasma triglyceride-lowering effects, indicating the importance of these properties in drug development. These properties would also be relevant for the analysis of "4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide" and its potential as a therapeutic agent.
Applications De Recherche Scientifique
- La structure unique du ligand, intégrant à la fois des motifs imidazole et pyrimidine, permet des géométries de coordination diversifiées avec des ions métalliques. Les chercheurs peuvent explorer son utilisation dans la conception de MOFs aux propriétés spécifiques, telles que la porosité ajustable et l’adsorption sélective des gaz .
- Les chimistes médicinaux peuvent explorer son potentiel en tant qu’échafaudage pour la conception de médicaments. En modifiant ses substituants, ils peuvent créer des analogues aux propriétés pharmacologiques améliorées. Par exemple, cibler les kinases ou les récepteurs couplés aux protéines G (RCPG) impliqués dans des maladies telles que le cancer ou les troubles neurologiques .
- Les chercheurs peuvent explorer des méthodes efficaces et durables pour synthétiser des triazoles en utilisant ce composé comme précurseur. Les triazoles résultants peuvent présenter des activités biologiques diverses ou servir de ligands pour les complexes métalliques .
Cadres organométalliques (MOFs) et chimie de coordination
Synthèse organique et chimie médicinale
Synthèse des triazoles et chimie « click »
Mécanisme D'action
The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are often involved in interactions with enzymes or receptors, where the aromatic rings can participate in π-stacking interactions and the nitrogen atoms can form hydrogen bonds .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-15-23-19(13-20(24-15)28-5-4-22-14-28)26-6-8-27(9-7-26)21(29)25-16-2-3-17-18(12-16)31-11-10-30-17/h2-5,12-14H,6-11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADUVRNJOPDMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

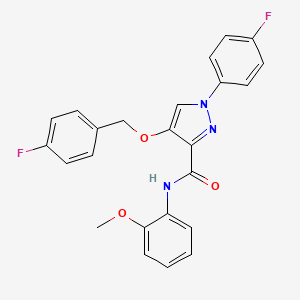
![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)
![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)

![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-oxopropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2538362.png)
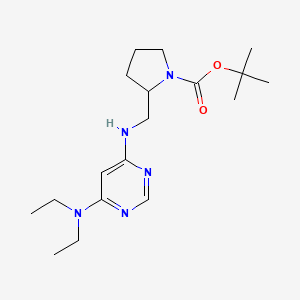

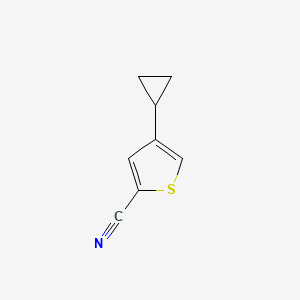
![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)

